methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate is a complex organic compound with a unique tricyclic structure. It features multiple hydroxyl groups and an aminopurinyl moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate typically involves multi-step organic synthesis. The process starts with the preparation of the tricyclic core, followed by the introduction of the aminopurinyl group and the hydroxyl functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the aminopurinyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s aminopurinyl group makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: Its unique structure and functional groups may have therapeutic potential, particularly in the development of antiviral or anticancer agents.
Industry: The compound can be used in the production of specialized materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate exerts its effects involves interactions with specific molecular targets. The aminopurinyl group can bind to nucleic acids or proteins, potentially inhibiting their function. The hydroxyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar aminopurinyl group but lacking the tricyclic structure.
Ribavirin: An antiviral compound with structural similarities but different functional groups.
Vidarabine: Another antiviral agent with an aminopurinyl group, used in the treatment of viral infections.
Uniqueness
Methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate stands out due to its unique tricyclic structure and multiple hydroxyl groups. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N5O9 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C17H21N5O9/c1-28-16(26)11-8(23)12(25)17(27)6(30-11)2-5-10(31-17)9(24)15(29-5)22-4-21-7-13(18)19-3-20-14(7)22/h3-6,8-12,15,23-25,27H,2H2,1H3,(H2,18,19,20)/t5-,6-,8-,9-,10+,11+,12+,15-,17-/m1/s1 |
InChI Key |
OEWSVQOLWMAJBV-PRSVBILDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@]2([C@H](O1)C[C@@H]3[C@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C2(C(O1)CC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.